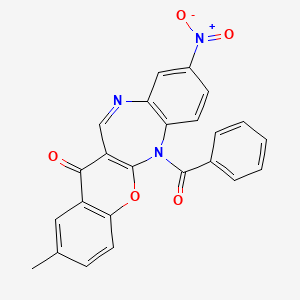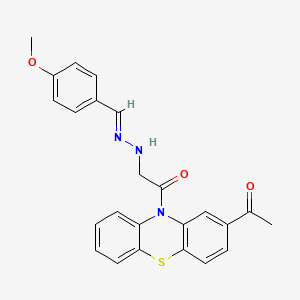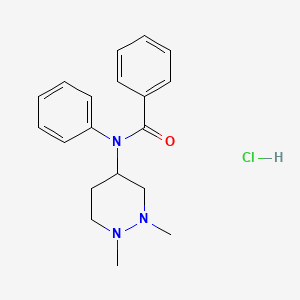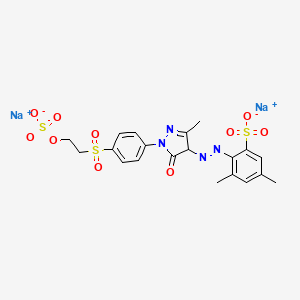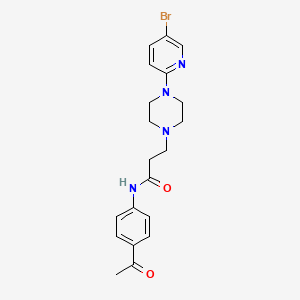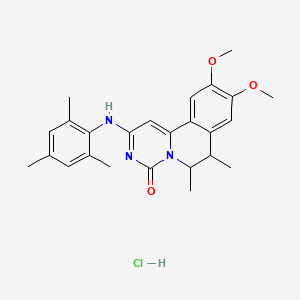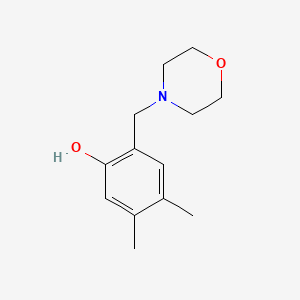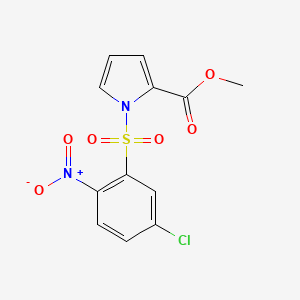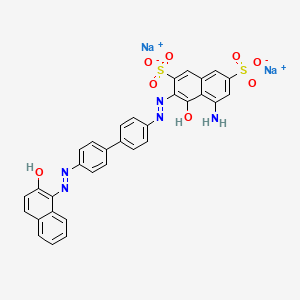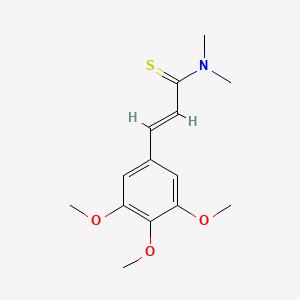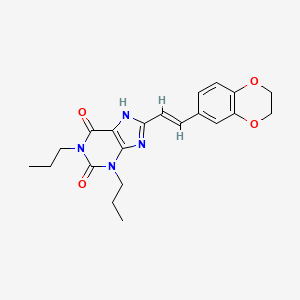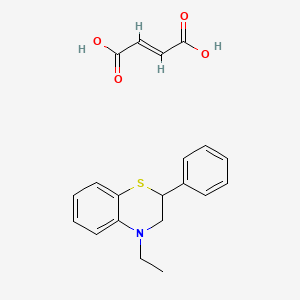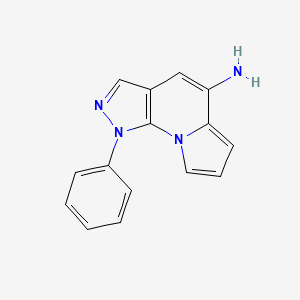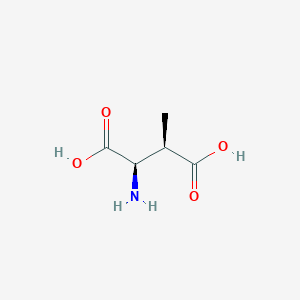
3-Methyl-D-aspartic acid, (3R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-D-aspartic acid, (3R)-, is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins This compound is characterized by the presence of a methyl group attached to the third carbon of the aspartic acid backbone, specifically in the (3R) configuration
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-D-aspartic acid, (3R)-, can be achieved through several methods. One common approach involves the Michael addition of methylamine to dimethyl fumarate, followed by regioselective transformations to obtain the desired product . Another method includes the use of enzymatic protocols for the chiral resolution of N-methyl-D,L-aspartic acid using specific demethylases .
Industrial Production Methods: Industrial production of 3-Methyl-D-aspartic acid, (3R)-, often involves the use of optimized enzymatic processes to ensure high yield and purity. These processes typically operate under controlled temperature and pH conditions to maximize the efficiency of the enzymatic reactions .
化学反应分析
Types of Reactions: 3-Methyl-D-aspartic acid, (3R)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .
科学研究应用
3-Methyl-D-aspartic acid, (3R)-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in neurotransmission and neuroprotection.
Industry: It is utilized in the production of pharmaceuticals and as a precursor in various chemical syntheses.
作用机制
The mechanism of action of 3-Methyl-D-aspartic acid, (3R)-, involves its interaction with specific molecular targets, such as glutamate receptors. It acts as an agonist at these receptors, modulating calcium ion homeostasis and influencing neuroexcitatory events . The compound’s effects are mediated through the activation of signaling pathways that regulate neuronal activity and synaptic plasticity .
相似化合物的比较
N-Methyl-D-aspartic acid: Another derivative of aspartic acid with a methyl group attached to the nitrogen atom.
DL-threo-β-Methylaspartic acid: A stereoisomer of 3-Methyl-D-aspartic acid with different spatial arrangement of atoms.
Uniqueness: 3-Methyl-D-aspartic acid, (3R)-, is unique due to its specific (3R) configuration, which imparts distinct biochemical properties and interactions compared to its isomers and other derivatives. This uniqueness makes it valuable in research focused on stereochemistry and its effects on biological activity .
属性
CAS 编号 |
86562-29-0 |
|---|---|
分子式 |
C5H9NO4 |
分子量 |
147.13 g/mol |
IUPAC 名称 |
(2R,3R)-2-amino-3-methylbutanedioic acid |
InChI |
InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2-,3-/m1/s1 |
InChI 键 |
LXRUAYBIUSUULX-PWNYCUMCSA-N |
手性 SMILES |
C[C@H]([C@H](C(=O)O)N)C(=O)O |
规范 SMILES |
CC(C(C(=O)O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


